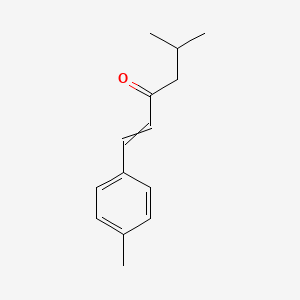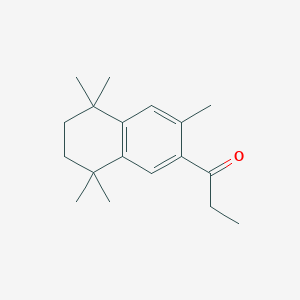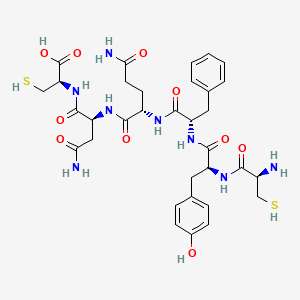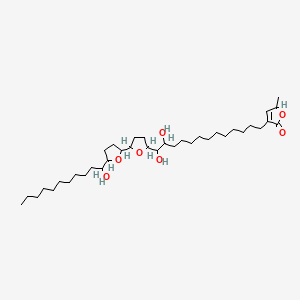
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as furanone, hydroxyl, and bifuran units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves multiple steps, starting from simpler precursors. One possible synthetic route is as follows:
Formation of the Bifuran Unit: The synthesis begins with the formation of the bifuran unit through a Diels-Alder reaction between a furan derivative and a suitable dienophile.
Hydroxylation: The bifuran unit is then subjected to hydroxylation using a reagent such as osmium tetroxide to introduce hydroxyl groups at specific positions.
Alkylation: The hydroxylated bifuran is alkylated with a long-chain alkyl halide under basic conditions to introduce the undecyl group.
Cyclization: The resulting intermediate undergoes cyclization to form the furanone ring, which is facilitated by acidic or basic catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and furanone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bifuran unit may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxydecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)dodecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
105072-16-0 |
|---|---|
Fórmula molecular |
C37H66O7 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
4-[12,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-30(38)32-23-24-33(43-32)34-25-26-35(44-34)36(40)31(39)22-19-16-13-10-8-9-11-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
Clave InChI |
LOBTVFMXMAFWGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(C(CCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


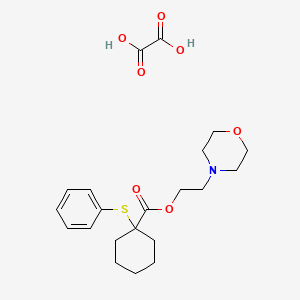
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
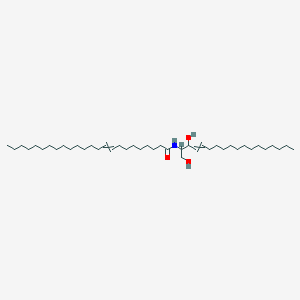

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
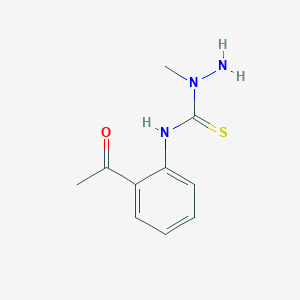

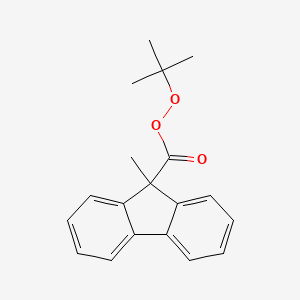
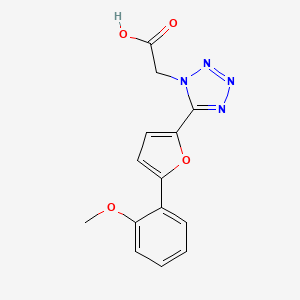

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
